molecular formula C12H10Cl2N2S B185714 3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine CAS No. 6889-28-7

3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine

Cat. No.: B185714
CAS No.: 6889-28-7
M. Wt: 285.2 g/mol
InChI Key: PYFBQIBURCQUSZ-UHFFFAOYSA-N
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Description

3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine is a chemical compound characterized by the presence of a dichlorobenzyl group attached to a sulfanyl group, which is further connected to a methylpyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine typically involves the reaction of 3,4-dichlorobenzyl chloride with 6-methylpyridazine-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dichlorobenzyl group or to modify the pyridazine ring.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or modified pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In receptor studies, it may act as a ligand, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
  • 3-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole
  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde

Uniqueness

Compared to similar compounds, 3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine is unique due to its specific structural features, such as the presence of a methyl group on the pyridazine ring and the dichlorobenzyl group attached via a sulfanyl linkage. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

6889-28-7

Molecular Formula

C12H10Cl2N2S

Molecular Weight

285.2 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methylpyridazine

InChI

InChI=1S/C12H10Cl2N2S/c1-8-2-5-12(16-15-8)17-7-9-3-4-10(13)11(14)6-9/h2-6H,7H2,1H3

InChI Key

PYFBQIBURCQUSZ-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)SCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=NN=C(C=C1)SCC2=CC(=C(C=C2)Cl)Cl

6889-28-7

Origin of Product

United States

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